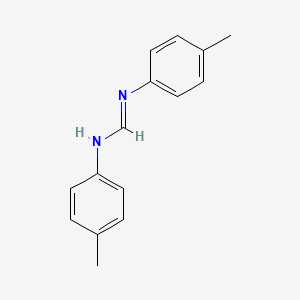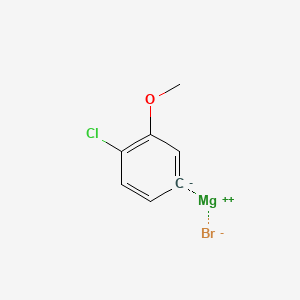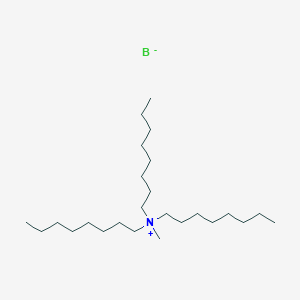
1-(Trimethylsilyl)-3,5-dimethylbenzene
概要
説明
1-(Trimethylsilyl)-3,5-dimethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,5-dimethylbenzene typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3,5-dimethylphenylmagnesium bromide+trimethylsilyl chloride→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The benzene ring can be hydrogenated under suitable conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of 3,5-dimethylphenyl derivatives.
Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: Formation of 1-(Trimethylsilyl)-3,5-dimethylcyclohexane.
科学的研究の応用
1-(Trimethylsilyl)-3,5-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-(Trimethylsilyl)-3,5-dimethylbenzene involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl group can be introduced to protect hydroxyl or amino groups during multi-step synthesis and later removed under mild conditions. This selective protection and deprotection strategy is crucial in the synthesis of complex molecules.
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and known for its high gas permeability.
Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups into organic molecules.
Trimethylsilylacetylene: Utilized in Sonogashira couplings as a protected alkyne.
Uniqueness: 1-(Trimethylsilyl)-3,5-dimethylbenzene is unique due to the specific positioning of the trimethylsilyl group and the methyl groups on the benzene ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(3,5-dimethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVZKJTUPFOTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375376 | |
| Record name | Silane, (3,5-dimethylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17961-83-0 | |
| Record name | Silane, (3,5-dimethylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)











![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)

